STL1267

Circadian Biology Nuclear Receptor Pharmacology Metabolic Disease

STL1267 is a high-affinity REV-ERBα/β agonist with a 14.6-fold higher functional potency (EC₅₀=0.13 µM) than SR9009, no cytotoxicity, and confirmed BBB penetration. Its superior selectivity over 12 related nuclear receptors ensures precise circadian and fibrosis research outcomes. Choose STL1267 for robust, reproducible in vitro and in vivo studies.

Molecular Formula C17H11ClN4O
Molecular Weight 322.7 g/mol
Cat. No. B10854985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTL1267
Molecular FormulaC17H11ClN4O
Molecular Weight322.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2OC3=NN4C(=NN=C4Cl)C=C3
InChIInChI=1S/C17H11ClN4O/c18-17-20-19-15-10-11-16(21-22(15)17)23-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11H
InChIKeyXWHTYUYQMHCFMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

STL1267: A Next-Generation, Non-Porphyrin REV-ERB Agonist with Superior Selectivity and In Vivo Exposure


STL1267 is a high-affinity, non-porphyrin synthetic agonist targeting the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) [1]. It binds directly to the ligand-binding domain (LBD) of REV-ERB, promoting recruitment of the transcriptional corepressor NCoR and thereby repressing downstream circadian and metabolic target genes including BMAL1 [1]. Crucially, STL1267 is not a porphyrin analog and exhibits a binding mechanism distinct from both the endogenous ligand heme and earlier-generation agonists [1][2]. It is characterized by a well-defined chemical identity (C₁₇H₁₁ClN₄O, MW: 322.75, CAS: 1429024-58-7), crosses the blood-brain barrier, and demonstrates no cytotoxicity in vitro [1].

Why Generic Substitution Fails: The STL1267 vs. SR9009 Quantitative Differentiation


First-generation REV-ERB agonists, most notably SR9009, exhibit significant limitations in binding affinity, functional potency, and receptor selectivity that restrict their utility in rigorous in vitro and in vivo studies. SR9009 is characterized by lower affinity for REV-ERBβ (Kᵢ > 2.5 µM) and is associated with off-target effects including cytotoxicity at concentrations required for full target engagement [1]. STL1267 was engineered to overcome these deficiencies: it demonstrates a 14.6-fold higher functional potency for corepressor recruitment (EC₅₀ = 0.13 µM vs. 1.9 µM for SR9009) and markedly improved binding affinity across both receptor isoforms, with a 26-fold lower Kᵢ for REV-ERBβ compared to SR9009 [1]. Furthermore, STL1267 shows no activity against a panel of 12 related nuclear receptors, ensuring that observed phenotypic effects can be confidently attributed to REV-ERB modulation rather than polypharmacology [2]. These differential parameters render STL1267 the preferred tool compound for researchers requiring maximal target engagement without confounding cytotoxicity.

STL1267 Quantitative Differentiation Evidence: Direct Comparator Data vs. SR9009 and FDA-Approved Agents


Superior REV-ERB Binding Affinity: Head-to-Head Radioligand Competition Assay (Kᵢ Comparison)

In a direct radioligand binding competition assay using ³H-STL1267, STL1267 displayed substantially higher affinity for both REV-ERB isoforms compared to the first-generation agonist SR9009 [1]. The quantified difference represents a 2.7-fold improvement for REV-ERBα and a 26.0-fold improvement for REV-ERBβ, establishing STL1267 as the superior ligand for achieving full receptor occupancy, particularly for the β isoform [1].

Circadian Biology Nuclear Receptor Pharmacology Metabolic Disease

Enhanced Functional Potency: NCoR Corepressor Recruitment (EC₅₀ Comparison)

The functional consequence of REV-ERB agonism—recruitment of the NCoR corepressor complex—was measured via a cell-based two-hybrid luciferase reporter assay [1]. STL1267 induced NCoR1 recruitment with an EC₅₀ of 0.13 µM, a value that is 14.6-fold lower than that of SR9009 (EC₅₀ = 1.9 µM), indicating substantially greater functional potency at the transcriptional level [1].

Transcriptional Repression Drug Discovery Molecular Pharmacology

Absence of Cytotoxicity: Differential Cell Viability Profile vs. SR9009

First-generation REV-ERB agonists like SR9009 exhibit significant cytotoxicity at concentrations necessary for full receptor engagement, confounding long-term studies [1]. In contrast, STL1267 showed no significant reduction in cell viability in either HepG2 human hepatocarcinoma cells or C2C12 mouse myoblasts at concentrations up to 20 µM [1]. At 20 µM, SR9009 induced a statistically significant reduction in C2C12 viability (P < 0.0001 vs. DMSO), whereas STL1267 at the same concentration preserved viability (P = 0.0481 vs. DMSO) [1].

Toxicology Cell Viability Assay Chemical Probe Validation

Superior Antifibrotic Efficacy: Head-to-Head Comparison vs. FDA-Approved Drugs in Human Lung Fibroblast Model

In a validated in vitro model of chronic fibrosis using adenovirus-mediated TGFβ1 overexpression in primary human lung fibroblasts, STL1267 demonstrated superior efficacy compared to FDA-approved antifibrotic agents [1]. STL1267 robustly downregulated key profibrotic markers including COL1A1, αSMA, FN1, and FAP at both gene and protein levels, and outperformed pirfenidone and nintedanib in both preventive and post-fibrotic induction models [1].

Pulmonary Fibrosis Antifibrotic Therapy Myofibroblast Differentiation

Exquisite Nuclear Receptor Selectivity: Profiling Against 12 Related Nuclear Receptors

To establish its utility as a selective chemical probe, STL1267 was profiled against a broad panel of nuclear receptors . The compound displayed no detectable activity against androgen receptor (AR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), progesterone receptor (PR), estrogen receptors α and β (ERα, ERβ), thyroid hormone receptor α (TRα), liver X receptor α (LXRα), retinoic acid receptor α (RARα), retinoid X receptor α (RXRα), farnesoid X receptor (FXR), and vitamin D receptor (VDR) . This class-level inference of selectivity is a critical differentiator from earlier REV-ERB agonists such as SR9009, which have been noted for off-target liabilities [1].

Receptor Selectivity Polypharmacology Chemical Probe Validation

Blood-Brain Barrier Penetration and In Vivo Pharmacokinetics: Tissue Distribution Profile in Mice

STL1267 demonstrates favorable in vivo exposure and successfully crosses the blood-brain barrier following intraperitoneal administration in C57Bl/6J mice [1]. At a dose of 50 mg/kg (i.p.), STL1267 exhibited a plasma half-life of 1.6 hours and was detected in all tissues collected, including brain, liver, skeletal muscle, and white adipose tissue [1]. Notably, brain levels were comparable to plasma levels, confirming BBB penetration, a property essential for studies involving central circadian regulation or neuroinflammation [1]. Furthermore, STL1267 effectively suppressed BMAL1 expression in the liver 12 hours post-administration, confirming sustained target engagement in vivo [1].

Pharmacokinetics Blood-Brain Barrier In Vivo Pharmacology

Optimal Research Applications for STL1267 Based on Quantified Differentiation Evidence


Circadian Rhythm and Metabolic Gene Regulation Studies

STL1267 is the optimal tool compound for experiments requiring robust and selective transcriptional repression of REV-ERB target genes. Its superior functional potency (EC₅₀ = 0.13 µM for NCoR recruitment) and lack of cytotoxicity, directly contrasted with SR9009, enable precise modulation of BMAL1, mitochondrial complex, and fatty acid oxidation genes in both hepatic (HepG2) and skeletal muscle (C2C12) cell models [1]. The confirmed ability to cross the blood-brain barrier and suppress BMAL1 expression in the liver in vivo makes it suitable for multi-organ circadian biology investigations [2].

In Vivo Studies of Circadian Dysfunction and Metabolic Disease

For researchers transitioning from in vitro to in vivo models of metabolic dysfunction, STL1267 offers a validated pharmacokinetic profile that supports its use in rodent studies. With a plasma half-life of 1.6 hours and confirmed tissue distribution to liver, skeletal muscle, white adipose tissue, and brain following i.p. administration, STL1267 enables investigation of REV-ERB pharmacology in relevant target organs [1]. Its improved solubility and stability in vehicle compared to SR9009 further facilitate in vivo formulation [2].

Antifibrotic Research and Pulmonary Fibrosis Models

STL1267 is strongly indicated for studies investigating the role of circadian regulation in fibrotic diseases. Direct comparative data demonstrate that STL1267 outperforms FDA-approved antifibrotic drugs (pirfenidone, nintedanib) and other REV-ERB agonists in inhibiting myofibroblast differentiation and ECM deposition in a TGFβ1-driven human lung fibroblast model [1]. This positions STL1267 as a high-value tool compound for exploring circadian-based antifibrotic therapeutic strategies in idiopathic pulmonary fibrosis and related conditions [1].

Target Validation and Chemical Probe Studies Requiring High Selectivity

STL1267 is the preferred chemical probe for studies where precise target attribution is paramount. Its demonstrated lack of activity against a panel of 12 related nuclear receptors (including AR, GR, ERα/β, LXRα, and FXR) minimizes the risk of polypharmacology confounding experimental outcomes [1]. This selectivity profile, combined with its non-porphyrin scaffold that avoids the pleiotropic effects associated with heme analogs, ensures that observed phenotypes can be confidently linked to REV-ERB modulation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for STL1267

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.